4H-Imidazol-5-amine, N,2-diphenyl-4-(phenylimino)-
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Overview
Description
4H-Imidazol-5-amine, N,2-diphenyl-4-(phenylimino)- is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by its unique structure, which includes an imidazole ring substituted with phenyl and phenylimino groups. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Imidazol-5-amine, N,2-diphenyl-4-(phenylimino)- typically involves the cyclization of amido-nitriles. One common method is the reaction of 4-hydroxybenzaldehyde with o-phenylenediamine under mild conditions, which allows for the inclusion of various functional groups . The reaction proceeds via nickel-catalyzed addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4H-Imidazol-5-amine, N,2-diphenyl-4-(phenylimino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.
Substitution: The phenyl and phenylimino groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve halogens, alkylating agents, and other electrophiles.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring .
Scientific Research Applications
4H-Imidazol-5-amine, N,2-diphenyl-4-(phenylimino)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4H-Imidazol-5-amine, N,2-diphenyl-4-(phenylimino)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1H-Imidazole, 2,4,5-triphenyl-: Known for its use in organic synthesis and as a ligand in coordination chemistry.
4,5-Diphenyl-1H-imidazol-2-amine: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 4H-Imidazol-5-amine, N,2-diphenyl-4-(phenylimino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
59800-96-3 |
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Molecular Formula |
C21H16N4 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N,2-diphenyl-5-phenyliminoimidazol-4-amine |
InChI |
InChI=1S/C21H16N4/c1-4-10-16(11-5-1)19-24-20(22-17-12-6-2-7-13-17)21(25-19)23-18-14-8-3-9-15-18/h1-15H,(H,22,23,24,25) |
InChI Key |
FUXPZFSZQMHZAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C3)C(=N2)NC4=CC=CC=C4 |
Origin of Product |
United States |
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